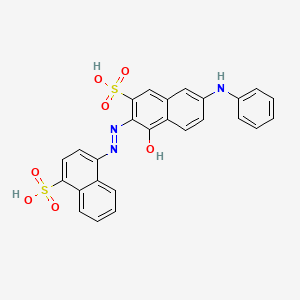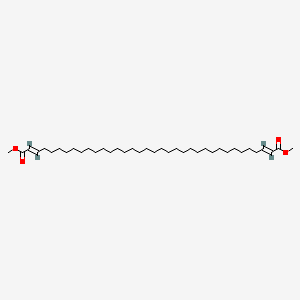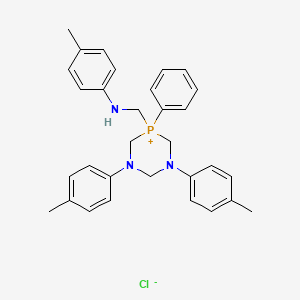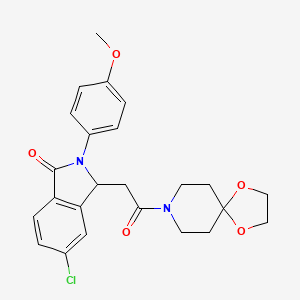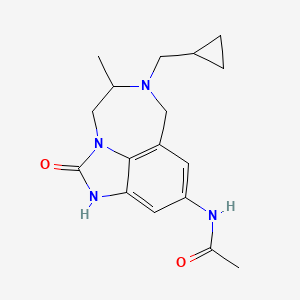
dicalcium;pyrene-1,3,6,8-tetrasulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicalcium;pyrene-1,3,6,8-tetrasulfonate is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its high fluorescence characteristics and is widely used in various scientific applications, particularly in fluorescence tracing and detection .
Métodos De Preparación
The synthesis of dicalcium;pyrene-1,3,6,8-tetrasulfonate typically involves a sulfonation reaction. One common method is the sulfonation of pyrene using liquid sulfur trioxide in a dichloroethane solvent system . This reaction results in the formation of pyrene-1,3,6,8-tetrasulfonic acid, which can then be neutralized with calcium ions to form the dicalcium salt. This method is preferred due to its convenience, effectiveness, and eco-friendliness .
Análisis De Reacciones Químicas
Dicalcium;pyrene-1,3,6,8-tetrasulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dicalcium;pyrene-1,3,6,8-tetrasulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism by which dicalcium;pyrene-1,3,6,8-tetrasulfonate exerts its effects is through fluorescence. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for detection and imaging applications. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to bind to various substrates .
Comparación Con Compuestos Similares
Dicalcium;pyrene-1,3,6,8-tetrasulfonate is unique due to its high fluorescence and water solubility. Similar compounds include:
Tetrasodium pyrene-1,3,6,8-tetrasulfonate: This compound is also highly fluorescent and water-soluble but differs in its ionic composition.
Pyrene-1,3,6,8-tetrasulfonic acid: This is the parent compound from which this compound is derived.
These similar compounds share some properties but differ in their specific applications and chemical behaviors.
Propiedades
Número CAS |
63468-96-2 |
|---|---|
Fórmula molecular |
C16H6Ca2O12S4 |
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
dicalcium;pyrene-1,3,6,8-tetrasulfonate |
InChI |
InChI=1S/C16H10O12S4.2Ca/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
Clave InChI |
PSJVOLYPQPKNNS-UHFFFAOYSA-J |
SMILES canónico |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
Números CAS relacionados |
6528-53-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











